An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive direct experimental data for this specific salt, this document synthesizes theoretical predictions, data from closely related analogs, and established analytical methodologies to offer a robust profile for drug development professionals. The guide details the structural features, predicted solubility, pKa, and melting point, alongside practical, field-proven protocols for their experimental determination. Furthermore, it addresses critical aspects of stability, including hygroscopicity and potential degradation pathways, all within the context of established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines. This document is designed to serve as a foundational resource for researchers, enabling a proactive and scientifically grounded approach to the characterization and formulation of this promising molecule.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] These five-membered heterocycles, containing three nitrogen atoms, are integral to a wide array of approved pharmaceuticals, including well-known antifungal agents like fluconazole and itraconazole.[2] The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, contribute to its ability to effectively interact with biological targets.[3] The inherent polarity of the triazole nucleus can also enhance aqueous solubility, a desirable trait for many drug candidates.[1][3] The subject of this guide, 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride, combines this privileged heterocycle with a pyrrolidine moiety, a common feature in CNS-active compounds, suggesting a potential for diverse pharmacological applications.
The formation of a dihydrochloride salt is a common strategy to improve the solubility and stability of basic drug candidates. A thorough understanding of the physicochemical properties of this salt form is therefore a critical first step in its development pathway, influencing everything from formulation design to clinical performance.
Molecular Structure and Inherent Properties
A foundational understanding of the molecule's structure is paramount to predicting its behavior.
Chemical Structure:
-
IUPAC Name: 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole;dihydrochloride
-
Molecular Formula: C₆H₁₂Cl₂N₄
-
Molecular Weight: 211.09 g/mol
The structure features a 4-substituted 1,2,4-triazole ring linked via a nitrogen atom to the 3-position of a pyrrolidine ring. The dihydrochloride salt form indicates that two basic nitrogen atoms in the structure are protonated. These are anticipated to be the most basic nitrogen atoms: one on the pyrrolidine ring and one of the non-bridgehead nitrogens on the triazole ring.
Ionization Constant (pKa): A Predictor of In Vivo Behavior
The pKa values of a drug substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. They dictate the extent of ionization at different physiological pH values, which in turn influences solubility, membrane permeability, and receptor binding.
Predicted pKa Values
Due to the presence of multiple nitrogen atoms, 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole is a polybasic compound. Computational methods, such as those based on quantum mechanics or quantitative structure-property relationships (QSPR), can provide reliable estimates of pKa.[4][5]
| Ionizable Group | Predicted pKa (Approximate) | Causality |
| Pyrrolidine Nitrogen | 9.0 - 10.5 | Aliphatic secondary amines typically exhibit pKa values in this range. Protonation of this nitrogen is highly favorable. |
| Triazole Nitrogens | 2.0 - 4.0 | The 1,2,4-triazole ring is weakly basic. The exact pKa will be influenced by the substituent and which nitrogen atom is protonated. |
The dihydrochloride salt form implies that both the pyrrolidine nitrogen and one of the triazole nitrogens are protonated at low pH. As the pH increases, the triazole will deprotonate first, followed by the pyrrolidine at a much higher pH.
Experimental Protocol for pKa Determination
Potentiometric titration is the gold standard for the experimental determination of pKa values.[6]
Objective: To determine the ionization constants of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride in an aqueous medium.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water. If aqueous solubility is limited, a co-solvent such as methanol or ethanol may be used, and the apparent pKa (pKa*) will be determined.[7]
-
Titration Setup:
-
Use a calibrated pH meter with a combination glass electrode.
-
Maintain a constant temperature (e.g., 25 °C ± 0.5 °C) using a water bath.
-
Stir the solution gently with a magnetic stirrer.
-
Purge the solution with nitrogen to prevent dissolution of atmospheric CO₂.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH or NaOH).
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic acid (the dihydrochloride salt), two equivalence points and two half-equivalence points will be observed.
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.[6]
-
Diagram of pKa Determination Workflow:
Caption: Workflow for experimental pKa determination.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. As a dihydrochloride salt of a polar molecule, 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is expected to exhibit good aqueous solubility.
Predicted Solubility
-
Aqueous Solubility: High. The presence of two protonated nitrogen atoms will facilitate strong interactions with water molecules.[3]
-
pH-Dependent Solubility: The solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses the pKa of the triazole ring. A further decrease in solubility may be observed at very high pH values where the pyrrolidine nitrogen is deprotonated.
-
Solubility in Organic Solvents: Generally low in non-polar solvents. It may have some solubility in polar protic solvents like methanol and ethanol.
Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is a common and reliable technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.
Methodology:
-
Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents.
-
Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a non-adsorbent filter (e.g., a 0.45 µm PTFE filter) to remove any solid particles.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity and can influence manufacturing processes such as milling and tableting.
Predicted Melting Point
As an ionic salt, 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is expected to have a relatively high melting point, likely above 200 °C. Pure, crystalline compounds typically exhibit a sharp melting range (0.5-1.0 °C).
Experimental Protocol for Melting Point Determination
The capillary melting point method is widely used for its simplicity and accuracy.[8][9]
Objective: To determine the melting point range of the compound.
Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.[10]
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rapid rate initially to determine an approximate melting point.[9]
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.
Stability Profile: Ensuring Product Quality and Shelf-Life
Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[11]
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] It can significantly impact the physical and chemical stability of a drug substance.
Expected Behavior: As a salt, particularly a dihydrochloride, there is a moderate to high potential for hygroscopicity.
Experimental Protocol for Hygroscopicity Assessment:
Objective: To determine the hygroscopic nature of the compound.
Methodology (Static Method):
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10-20 mg) into a pre-weighed container.
-
Controlled Humidity Environments: Prepare a series of desiccators containing saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90% RH).[13]
-
Exposure: Place the samples in the desiccators at a constant temperature (e.g., 25 °C).
-
Weight Measurement: At predetermined time points (e.g., 24, 48, 72 hours), remove the samples and re-weigh them to determine the percentage of weight gain due to moisture absorption.
-
Classification: Classify the hygroscopicity based on the percentage of weight gain at a specific RH (e.g., at 80% RH) according to pharmacopeial standards.
Dynamic Vapor Sorption (DVS) Analysis: For a more detailed analysis, DVS can be used to generate a moisture sorption-desorption isotherm, providing information on the kinetics and thermodynamics of water uptake.[14]
Solid-State and Solution Stability (Forced Degradation)
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16] These studies are a core component of developing and validating stability-indicating analytical methods.
Diagram of Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Experimental Protocols for Forced Degradation:
Objective: To investigate the degradation of the compound under various stress conditions.
-
Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and maintain at room temperature or heat gently.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[17][18]
For all studies, samples should be analyzed at appropriate time points using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradants.
Conclusion
While direct experimental data for 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is not widely available in the public domain, a robust physicochemical profile can be constructed through a combination of theoretical predictions and the application of standardized, authoritative experimental methodologies. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to thoroughly characterize this compound. The predicted high aqueous solubility and the potential for good stability make it an attractive candidate for further investigation. The experimental workflows outlined herein offer a clear path to generating the comprehensive data required for regulatory submissions and advancing the development of new medicines based on this promising molecular scaffold.
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